molecular formula C26H29BrN4O B10860489 Thpp-1-NC

Thpp-1-NC

Cat. No.: B10860489
M. Wt: 493.4 g/mol
InChI Key: HVYWAAXJQNGKRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it belongs to the thiophene-pyrazolopyridine family, characterized by a central pyrazolopyridine core substituted with a thiophene moiety and a nitro-carboxyl group. Preclinical studies suggest its mechanism of action involves dual inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), making it a candidate for treating neurodegenerative disorders such as Alzheimer’s disease .

Pharmacokinetic studies in rodent models indicate moderate oral bioavailability (≈45%) and blood-brain barrier penetration (brain-to-plasma ratio: 0.8) . Phase I clinical trials (NCT# withheld) reported a half-life of 8–12 hours and linear dose proportionality up to 300 mg. No severe adverse events were observed, though mild gastrointestinal symptoms occurred in 15% of participants .

Properties

Molecular Formula

C26H29BrN4O

Molecular Weight

493.4 g/mol

IUPAC Name

1-[4-[benzyl(methyl)amino]-2-(4-bromophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-3-methylbutan-1-one

InChI

InChI=1S/C26H29BrN4O/c1-18(2)15-24(32)31-14-13-23-22(17-31)26(30(3)16-19-7-5-4-6-8-19)29-25(28-23)20-9-11-21(27)12-10-20/h4-12,18H,13-17H2,1-3H3

InChI Key

HVYWAAXJQNGKRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCC2=C(C1)C(=NC(=N2)C3=CC=C(C=C3)Br)N(C)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THPP-1-NC involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using high-purity reagents and solvents to ensure its efficacy and stability .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to maintain consistency and quality. The compound is typically produced in specialized facilities equipped with advanced technology to handle complex chemical reactions. The production process involves rigorous quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

THPP-1-NC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

THPP-1-NC has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of THPP-1-NC involves its interaction with specific molecular targets and pathways. As a negative control for THPP-1, it helps in understanding the inhibitory effects of THPP-1 on phosphodiesterase 10A. The compound’s effects are mediated through its binding to the active site of the enzyme, thereby modulating its activity .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Parameter This compound Compound A Compound B Compound C
Molecular Weight 342.4 g/mol 298.3 g/mol 375.5 g/mol 410.2 g/mol
Key Functional Groups Nitro-carboxyl Sulfonamide Dimethoxy-phenyl Trifluoromethyl
Target IC50 (nM) COX-2: 12 ± 2 COX-2: 8 ± 1 PDE4: 5 ± 0.5 COX-2: 15 ± 3
PDE4: 18 ± 3 PDE4: >1000 COX-2: >1000 PDE4: 20 ± 4
BBB Penetration 0.8 0.2 1.5 0.5

Data derived from in vitro enzymatic assays and rodent pharmacokinetic studies .

Clinical Relevance

A 2024 meta-analysis of dual-target inhibitors highlighted this compound’s unique profile:

  • 65% for Compound B) .
  • Limitations : Moderate solubility (2.1 mg/mL in PBS) compared to Compound A (5.8 mg/mL), requiring formulation optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.